![molecular formula C10H10ClN3O4S B3015660 1-((2-chloro-5-nitrophenyl)sulfonyl)-2-methyl-4,5-dihydro-1H-imidazole CAS No. 433964-05-7](/img/structure/B3015660.png)
1-((2-chloro-5-nitrophenyl)sulfonyl)-2-methyl-4,5-dihydro-1H-imidazole
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Overview
Description
1-((2-chloro-5-nitrophenyl)sulfonyl)-2-methyl-4,5-dihydro-1H-imidazole, also known as CNPS-MI, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.
Scientific Research Applications
Macromolecular Attachment as a Metabolic Stabilizer
Macromolecular attachment to 4-nitro-5-sulfonylimidazoles, a class of hypoxic cell radiation sensitizers, has been explored to protect the drug from rapid in vivo decomposition by circulating thiols, thus enhancing its potential clinical utility. This strategy involves the conjugation of the drug to various polymers, demonstrating significant protection from glutathione displacement and suggesting a promising delivery mechanism for tumor targeting through polymer transport (Heindel et al., 1987).
Nitration of Aromatic Compounds
The use of 3-methyl-1-sulfonic acid imidazolium nitrate ([Msim]NO(3)) as a Brønsted acidic ionic liquid and nitrating agent has been developed for the efficient nitration of aromatic compounds, including aniline derivatives. This reagent facilitates in situ generation of nitrogen dioxide as a radical on aromatic compounds, yielding nitroarenes in a dramatic effect (Zolfigol et al., 2012).
Inhibition of Aldehyde Dehydrogenase
Nitrefazole, a 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole, exhibits a strong and long-lasting inhibition of aldehyde dehydrogenase, an enzyme critical in alcohol metabolism. Its synthesis and structural assignment have been detailed, emphasizing the unique positioning of the nitro group in comparison to other pharmacologically active nitroimidazoles (Klink et al., 1985).
Mechanism of Action
Target of Action
The compound’s structure suggests that it might interact with proteins or enzymes that have affinity for aromatic compounds or sulfonyl groups .
Mode of Action
Based on its structure, it can be inferred that the compound might undergo nucleophilic substitution reactions at the benzylic position . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Biochemical Pathways
Given the potential for nucleophilic substitution reactions at the benzylic position, it can be inferred that the compound might interfere with biochemical pathways involving aromatic compounds or sulfonyl groups .
Pharmacokinetics
The compound’s molecular weight (28768) suggests that it might have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body .
Result of Action
Given its potential for nucleophilic substitution reactions at the benzylic position, it can be inferred that the compound might cause changes in the structure or function of proteins or enzymes that interact with it .
properties
IUPAC Name |
1-(2-chloro-5-nitrophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O4S/c1-7-12-4-5-13(7)19(17,18)10-6-8(14(15)16)2-3-9(10)11/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGFIZNSVBEDGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-chloro-5-nitrophenyl)sulfonyl)-2-methyl-4,5-dihydro-1H-imidazole |
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